molecular formula C₁₀H₁₁NO₃ B1140055 [(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate CAS No. 54758-75-7

[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate

Cat. No. B1140055
CAS RN: 54758-75-7
M. Wt: 193.2
InChI Key:
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Description

“[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate” is a chemical compound with the molecular formula C₁₀H₁₁NO₃. It has been studied in the context of synthesizing new triphenyltin (IV) complexes .


Synthesis Analysis

The compound has been used in the synthesis of new triphenyltin (IV) complexes. These complexes have been studied using multinuclear (1H, 13C, 119Sn) NMR, 119Sn Mössbauer, and IR spectroscopy .


Molecular Structure Analysis

The compound has been involved in the creation of a macrocyclic tetramer. In this tetramer, the five-coordinate tin atoms have distorted trigonal bipyramidal geometries. The carboxylate ligands bridge adjacent tin atoms and coordinate in the zwitterionic form with the phenolic proton moved to the nearby nitrogen atom .


Chemical Reactions Analysis

The compound has been used in the synthesis of new triphenyltin (IV) complexes. These complexes have been studied using multinuclear (1H, 13C, 119Sn) NMR, 119Sn Mössbauer, and IR spectroscopy .

Scientific Research Applications

Application 1: Antibacterial and Antifungal Activities

Scientific Field

Medicinal Chemistry

Summary of Application

This compound has been synthesized and its structure confirmed by 1H-NMR, 13C-NMR, IR and Mass spectra. It has been evaluated for its antibacterial and antifungal activities .

Methods of Application

The compound was synthesized by dissolving 3,3’-Diaminobenzophenone and 2-Hydroxyacetophenone in warm ethanol. The reaction mixture was refluxed for 10 hours and allowed to stand aside. The crystals were filtered off and washed with ethanol .

Results

The compound showed promising antibacterial and antifungal activities. However, the exact quantitative data or statistical analyses were not provided in the source .

Application 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

Scientific Field

Pharmacology

Summary of Application

The compound and its 3,5-dichloro-2-hydroxyphenyl analogue have been explored for their in vitro antimicrobial activity against multidrug-resistant pathogens .

Methods of Application

The exact methods of application or experimental procedures were not provided in the source .

Results

The compounds showed structure-dependent antimicrobial activity against Gram-positive pathogens (S. aureus, E. faecalis, C. difficile). However, the exact quantitative data or statistical analyses were not provided in the source .

Application 3: Synthesis of Bis (3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone

Scientific Field

Organic Chemistry

Summary of Application

This compound has been used in the synthesis of a novel bis (3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone. The structure of the synthesized compound was confirmed by 1H-NMR, 13C-NMR, IR and Mass spectra .

Results

The synthesized compound was characterized using AM1 and B3LYP/6-31G* calculations to determine the physical properties of this molecule .

Application 4: Synthesis of C-2-Substituted Benzothiazoles

Summary of Application

The compound has been used in the synthesis of biologically active C-2-substituted benzothiazoles .

Results

The relationship between the structure and biological activity for new compounds, such as 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazole with different substituents in the C-6 position of the benzothiazole fragment, was studied .

Application 5: Luminescence Properties of Quinazolinones

Scientific Field

Physical Chemistry

Summary of Application

The compound has been used in the study of the luminescence properties of quinazolinones and their applications in fluorescent probes, biological imaging .

Results

Fluorescent probes based on the 2-(2’-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure were summarized .

properties

IUPAC Name

[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(11-14-8(2)12)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGZAIMNRXPJNW-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C)/C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate

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